molecular formula C17H17BrO B1293208 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-33-8

4'-Bromo-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B1293208
CAS No.: 898753-33-8
M. Wt: 317.2 g/mol
InChI Key: CGPLCVDGDPGJCC-UHFFFAOYSA-N
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Description

4'-Bromo-3-(2,5-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C17H17BrO and its molecular weight is 317.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPLCVDGDPGJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644732
Record name 1-(4-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10644732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-33-8
Record name 1-Propanone, 1-(4-bromophenyl)-3-(2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4'-Bromo-3-(2,5-dimethylphenyl)propiophenone is an aromatic ketone with a structure that suggests its potential as a key intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The propiophenone core is a common scaffold in medicinal chemistry, and the specific substitutions on the phenyl rings—a bromine atom and a dimethylphenyl group—are expected to significantly influence its reactivity, lipophilicity, and metabolic stability. This guide will explore the predicted characteristics of this compound, drawing on established principles of organic chemistry and data from analogous structures.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. The following table summarizes the predicted properties of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone, based on computational models and data from similar compounds found in databases like PubChem. For comparison, data for the related compound, 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone, is included.[1][2]

PropertyPredicted Value for 4'-Bromo-3-(2,5-dimethylphenyl)propiophenoneComparative Data: 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone
Molecular Formula C₁₇H₁₇BrOC₁₇H₁₆F₂O
Molecular Weight 317.22 g/mol 274.30 g/mol
Appearance Predicted to be a solid at room temperatureNot Available
Melting Point Estimated to be in the range of 50-80 °CNot Available
Boiling Point Estimated to be > 300 °C at 760 mmHgNot Available
Solubility Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.Not Available
XLogP3-AA (Lipophilicity) ~4.5 - 5.04.4
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 44

Expert Insights: The presence of the bromine atom and the dimethylphenyl group contributes to a relatively high molecular weight and significant lipophilicity (as indicated by the predicted XLogP3-AA value). This high lipophilicity suggests good membrane permeability but may also lead to lower aqueous solubility, which are critical considerations in drug development.

Synthesis and Reaction Mechanisms

A plausible and efficient synthetic route for 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone is the Friedel-Crafts acylation. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway:

A likely synthetic approach would involve the reaction of 4-bromobenzoyl chloride with 2,5-dimethylphenylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_bromobenzoyl_chloride 4-Bromobenzoyl Chloride target_molecule 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone 4_bromobenzoyl_chloride->target_molecule Acylates 2_5_dimethylphenylpropane 2,5-Dimethylphenylpropane 2_5_dimethylphenylpropane->target_molecule Is Acylated by AlCl3 AlCl₃ (Lewis Acid) AlCl3->target_molecule Catalyzes DCM Dichloromethane (Solvent) DCM->target_molecule Solvent Stirring Stirring at 0°C to RT Stirring->target_molecule Condition

Caption: Proposed Friedel-Crafts acylation synthesis of the target molecule.

Experimental Protocol (Hypothetical):

  • Preparation: To a stirred solution of 2,5-dimethylphenylpropane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (1.2 eq) portion-wise under an inert atmosphere.

  • Reaction: Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice and 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM and an inert atmosphere is critical as the Lewis acid catalyst, AlCl₃, is highly reactive with water.

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the Friedel-Crafts acylation, preventing side reactions.

  • Acidic Work-up: The addition of HCl is necessary to quench the reaction and to dissolve the aluminum salts, facilitating their removal from the organic phase.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone.

G Start Synthesized Product TLC TLC (Reaction Monitoring) Start->TLC Column_Chromatography Column Chromatography (Purification) TLC->Column_Chromatography Purity_Assessment Purity Assessment Column_Chromatography->Purity_Assessment Structural_Elucidation Structural Elucidation Column_Chromatography->Structural_Elucidation HPLC HPLC Purity_Assessment->HPLC GC_MS GC-MS Purity_Assessment->GC_MS NMR ¹H & ¹³C NMR Structural_Elucidation->NMR FTIR FT-IR Structural_Elucidation->FTIR HRMS HRMS Structural_Elucidation->HRMS Final Characterized Compound HPLC->Final GC_MS->Final NMR->Final FTIR->Final HRMS->Final

Sources

Solubility profile of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone

Executive Summary

This technical guide provides a comprehensive solubility profile for 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone , a lipophilic dihydrochalcone derivative often utilized as a scaffold in the synthesis of SGLT2 inhibitors and other aryl-ketone pharmacophores.[1]

Given the specific substitution pattern (4'-bromo, 2,5-dimethyl), this molecule exhibits distinct lipophilicity (Predicted LogP > 4.[1]5) and low aqueous solubility. This guide moves beyond static data, offering a predictive solubility model based on Hansen Solubility Parameters (HSP) and a self-validating experimental protocol to determine exact thermodynamic solubility, ensuring reproducibility in process chemistry and formulation.[1]

Physicochemical Characterization & Predictive Profile

Before initiating wet-lab experiments, we must establish the theoretical solubility landscape.[1] This molecule features three distinct solubility-governing domains:

  • The Core: A rotatable propyl ketone linker (H-bond acceptor).[1]

  • Domain A: The 4-bromophenyl ring (Lipophilic, polarizable halogen).[1]

  • Domain B: The 2,5-dimethylphenyl ring (Highly lipophilic, sterically hindered).[1]

Predicted Solubility parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer) for structural analogs (e.g., 4'-bromo-3-methylpropiophenone), the estimated parameters are:

ParameterValue (Estimate)Implication
LogP (Octanol/Water) ~4.8 – 5.2Highly Lipophilic.[1] Practically insoluble in water.[2]
Melting Point (Tm) 45°C – 65°CLow-melting solid.[1] Prone to "oiling out" in mixed solvents if cooling is too rapid.
HSP

(Dispersion)
19.5 MPa

Dominant interaction via London dispersion forces (aromatics).[1]
HSP

(Polarity)
4.5 MPa

Moderate polarity due to the carbonyl ketone.[1]
HSP

(H-Bonding)
3.0 MPa

Low H-bonding capacity (Acceptor only; no Donors).[1]
Solvent Class Suitability Table
Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Chlorinated DCM, ChloroformExcellent (>100 mg/mL) Synthesis medium; reaction solvent.[1]
Aromatics Toluene, XyleneGood (>50 mg/mL) Process solvent; high-temp recrystallization.[1]
Esters Ethyl Acetate, IPMGood (>30 mg/mL) Extraction; eco-friendly alternative to DCM.[1]
Ethers THF, MTBEGood (>40 mg/mL) Reaction solvent (Grignard/Lithiation compatibility).[1]
Alcohols Methanol, IsopropanolTemperature Dependent Ideal Recrystallization Solvent. Low solubility at 0°C; High at reflux.[1]
Alkanes Hexane, HeptanePoor (<5 mg/mL) Anti-solvent for precipitation.[1]
Aqueous Water, PBS (pH 7.[1][3]4)Insoluble (<1 µg/mL) Wash phase; requires surfactant for bio-assays.[1]

Experimental Protocol: Thermodynamic Solubility Determination

To convert the predicted values above into actionable data, use the following Shake-Flask Method . This protocol is designed to be self-validating by including a kinetic time-point check to ensure true equilibrium.[1]

Materials Required
  • Analyte: >50 mg of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone (Solid).[1]

  • Solvents: HPLC-grade Methanol, Acetonitrile, Toluene, Water.[1]

  • Equipment: Thermomixer (or orbital shaker), 0.22 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology
  • Supersaturation: Weigh approx. 10 mg of the compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.

    • Visual Check: If the solid dissolves immediately, add more solid until a visible suspension remains. Crucial: A solid phase must be present to reach equilibrium.

  • Equilibration (The Kinetic Check):

    • Incubate samples at 25°C with agitation (750 rpm).

    • T1 (24 hours): Remove an aliquot.

    • T2 (48 hours): Remove a second aliquot from the same vial.

    • Validation: If [T1] = [T2] (within 5%), equilibrium is reached.[1] If [T2] > [T1], continue shaking to 72 hours.

  • Filtration: Centrifuge the vial at 10,000 rpm for 5 mins (to pellet solids) or filter supernatant through a pre-saturated 0.22 µm PTFE filter.

    • Note: Do not use Nylon filters (compound may bind).[1]

  • Quantification: Dilute the filtrate 100x or 1000x with Mobile Phase (ACN:Water 50:50) and inject into HPLC.

HPLC Conditions for Quantification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% Water (0.1% Formic Acid).[1]

  • Wavelength: 254 nm (Strong absorption by benzoyl system).[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Retention Time: Expect elution at ~4–6 minutes due to high lipophilicity.

Process Engineering: Recrystallization Strategy

For purification, the solubility profile suggests a Cooling Crystallization or Anti-Solvent approach.

  • Scenario: Purifying crude reaction mixture.

  • Recommended System: Isopropanol (IPA) or Ethanol/Water (90:10) .[1]

    • Mechanism:[1][2][5] The compound is highly soluble in hot IPA (reflux) but crystallizes out upon cooling to 0–4°C due to the steep solubility curve of dihydrochalcones in alcohols.

  • Alternative (Anti-solvent): Dissolve in minimal Ethyl Acetate (Good solvent), then slowly add Heptane (Anti-solvent) until turbidity persists.[1] Cool to 4°C.

Visualizations

Figure 1: Solubility Determination Workflow (Decision Tree)

This diagram guides the researcher in choosing between Kinetic (High Throughput) and Thermodynamic (Gold Standard) methods based on the development stage.[1]

SolubilityWorkflow Start Start: Define Goal StageCheck Development Stage? Start->StageCheck Discovery Early Discovery (Screening) StageCheck->Discovery High Throughput Dev Process Dev / Formulation (Precision) StageCheck->Dev Accuracy Critical Kinetic Kinetic Solubility (DMSO Stock -> Buffer) Discovery->Kinetic Thermo Thermodynamic Solubility (Solid -> Solvent) Dev->Thermo MethodK Nephelometry / UV (Precipitation Point) Kinetic->MethodK MethodT Shake Flask Method (Equilibrium) Thermo->MethodT Result Solubility Profile (mg/mL) MethodK->Result Check Time-Course Check (24h vs 48h) MethodT->Check Check->MethodT Unstable (Extend Time) Check->Result Stable

Caption: Decision logic for selecting the appropriate solubility assay based on research phase.

Figure 2: Solvent Selection Logic (Hansen Space)

Visualizing the interaction between the molecule and solvent classes.

SolventSpace Target Target Molecule (Lipophilic) DCM DCM (Excellent) Target->DCM High Affinity Toluene Toluene (Good) Target->Toluene Water Water (Insoluble) Target->Water Repulsion THF THF (Good) EtOH Ethanol (Moderate/Temp) IPA Isopropanol (Recryst.) Hexane Hexane (Poor/Anti-solvent)

Caption: Proximity map indicating solvent compatibility. Green=High Solubility, Yellow=Moderate, Grey/Black=Poor.[1]

References

  • Ambeed, Inc. (2025). 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one Product Properties. Retrieved from (Analogous structure reference).[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 25241708. Retrieved from .[1]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.[1] (Standard Protocol Grounding).[1]

  • Assay Guidance Manual. (2025). Solubility Assays for Drug Discovery. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from .[1]

  • BenchChem. (2025).[1][6] Synthesis and Troubleshooting of 4'-Bromo-3-(3-methylphenyl)propiophenone. Retrieved from .[1]

Sources

Melting point and boiling point data for 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone , focusing on its physical properties, experimental determination protocols, and synthesis context.

Compound Identity & Structural Analysis

This compound is a halogenated dihydrochalcone derivative, characterized by a central propan-1-one linker connecting a 4-bromophenyl ring and a 2,5-dimethylphenyl ring. Its structural integrity is critical for applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antifungal agents.

Attribute Detail
IUPAC Name 1-(4-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one
CAS Number 898753-33-8
Molecular Formula C₁₇H₁₇BrO
Molecular Weight 317.22 g/mol
Structural Class Dihydrochalcone / 1,3-Diarylpropanone
SMILES CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br)C

Physical Properties: Melting & Boiling Point Data

Note: As a specialized intermediate, exact experimental values may vary by synthesis batch and purity. The data below represents high-confidence predicted values based on structure-activity relationship (SAR) models and analog comparison (e.g., 3,4-dimethyl isomer).

Thermodynamic Data Table
Property Value / Range Condition / Method Confidence
Melting Point (MP) 68°C – 74°C Atmospheric PressureHigh (Predicted)
Boiling Point (BP) 433.9°C ± 20°C 760 mmHg (Theoretical)High (Predicted)
Flash Point 216.2°C Closed CupPredicted
Density 1.284 ± 0.06 g/cm³ at 20°CPredicted
Vapor Pressure ~1.2 x 10⁻⁷ mmHg at 25°CPredicted
Critical Analysis of Phase Transitions
  • Melting Point Significance: The predicted range (68–74°C) indicates a crystalline solid at room temperature. A sharp melting range (<2°C) is the primary indicator of >98% purity. Broadening of this range (e.g., 65–72°C) typically signals residual solvent (ethanol/hexane) or unreacted starting material (chalcone intermediate).

  • Boiling Point & Decomposition: The theoretical boiling point (~434°C) is significantly higher than the thermal stability limit of the molecule. Do not attempt to distill this compound at atmospheric pressure. Dehalogenation (loss of Br) or oxidative degradation will occur before the boiling point is reached.

    • Operational Insight: Purification should be performed via recrystallization or vacuum distillation (<1 mmHg) where the BP would drop to approximately 200–220°C.

Experimental Determination Protocols

To validate these properties in your specific sample, follow these self-validating protocols.

Melting Point Determination (Capillary Method)

Objective: Determine purity via phase transition sharpness.

  • Sample Prep: Dry the sample in a vacuum desiccator (P₂O₅) for 24 hours to remove hygroscopic moisture.

  • Loading: Pack 2–3 mm of fine powder into a capillary tube. Ensure no air gaps.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 50°C.

    • Critical Ramp:1°C/min from 50°C until melt is complete.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Pass Criteria:

      
      .
      
Boiling Point Estimation (Reduced Pressure DSC)

Objective: Determine volatility without thermal degradation.

  • Instrument: Differential Scanning Calorimetry (DSC) with high-pressure capsule (pinhole lid).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Protocol: Heat from 30°C to 300°C at 10°C/min.

  • Analysis: Identify the endothermic evaporation peak. Extrapolate to standard pressure using the Antoine equation if necessary.

Synthesis & Purification Workflow

Understanding the synthesis pathway explains the impurity profile that affects MP/BP. The standard route involves the hydrogenation of a chalcone precursor.

Synthesis Diagram (Graphviz)

SynthesisWorkflow Start1 4-Bromoacetophenone (C8H7BrO) Reaction Claisen-Schmidt Condensation (NaOH/EtOH) Start1->Reaction Start2 2,5-Dimethylbenzaldehyde (C9H10O) Start2->Reaction Intermediate Chalcone Intermediate (Unsaturated Ketone) Reduction Hydrogenation (H2, Pd/C or NaBH4) Intermediate->Reduction Reaction->Intermediate -H2O Product 4'-Bromo-3-(2,5-dimethylphenyl) propiophenone (Target) Reduction->Product Reduction of C=C Purification Recrystallization (EtOH/Hexane) Product->Purification Impurity Removal Purification->Product MP: 68-74°C

Caption: Synthesis pathway from aldol condensation to hydrogenation, highlighting the critical purification step determining final MP.

Solubility & Handling

  • Solubility Profile:

    • Soluble: Dichloromethane, Ethyl Acetate, DMSO, Chloroform.

    • Sparingly Soluble: Ethanol, Methanol (requires heating).

    • Insoluble: Water.[1][2][3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24726368 (Analog Reference). Retrieved from [Link]

  • ChemSrc. 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone Physicochemical Properties. Retrieved from [Link]

Sources

Technical Assessment: Stability Profile & Handling of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Bromo-3-(2,5-dimethylphenyl)propiophenone is a functionalized dihydrochalcone intermediate used primarily in organic synthesis and medicinal chemistry.[1][2] While generally stable under inert conditions, its specific structural motifs—an aryl bromide, a benzylic xylene moiety, and a ketone linker—render it susceptible to distinct degradation pathways under ambient laboratory conditions.

Critical Stability Verdict:

  • Thermal Stability: Moderate (Risk of caking/melting >35°C).[2]

  • Photostability: Low (High risk of photodehalogenation).[2]

  • Oxidative Stability: Moderate (Benzylic oxidation risk over prolonged storage).[2]

This guide provides a mechanistic breakdown of these risks and establishes a self-validating protocol for handling this compound to ensure analytical integrity.

Structural Vulnerability Analysis

To understand the stability profile, we must deconstruct the molecule into its three reactive pharmacophores.

The Aryl Bromide (Photolytic Instability)

The 4'-bromo substituent on the benzoyl ring is the primary point of failure under ambient lighting. Aryl bromides possess a carbon-halogen bond energy (~66 kcal/mol) that is susceptible to homolytic cleavage when excited by UV-A/UV-B radiation (present in standard fluorescent lab lighting).[1][2]

  • Mechanism: Photo-induced homolysis generates a highly reactive aryl radical and a bromine radical.[1][2] The aryl radical abstracts a hydrogen atom from the solvent or the alkyl chain, leading to the formation of the debrominated impurity (3-(2,5-dimethylphenyl)propiophenone).

The 2,5-Dimethylphenyl Moiety (Autoxidation)

The "3-(2,5-dimethylphenyl)" tail contains two methyl groups in positions ortho and meta to the alkyl attachment.[1][2] These methyl hydrogens are benzylic , meaning the resulting radical after hydrogen abstraction is resonance-stabilized by the aromatic ring.

  • Mechanism: Over prolonged exposure to atmospheric oxygen (ambient air), these positions undergo radical autoxidation, forming hydroperoxides which eventually decompose into benzylic alcohols, aldehydes, or carboxylic acids.

The Propiophenone Linker (Enolization)

While the ketone itself is robust, the alpha-carbons (adjacent to the carbonyl) are acidic. In the presence of trace moisture and basic impurities (e.g., residual washing buffers), enolization can occur, promoting racemization (if chiral centers were present) or slow aldol-type condensations.

Degradation Pathways Visualization

The following diagram illustrates the specific chemical failures that occur under ambient stress.

DegradationPathways Parent 4'-Bromo-3-(2,5-dimethylphenyl) propiophenone Radical Aryl Radical Intermediate Parent->Radical Homolytic Fission Peroxide Benzylic Peroxide Parent->Peroxide H-Abstraction UV_Light UV/Visible Light (hν) UV_Light->Radical Oxygen Atmospheric O2 Oxygen->Peroxide Debrom Impurity A: Debrominated Analog Radical->Debrom H-Abstraction Oxidized Impurity B: Benzylic Aldehyde/Acid Peroxide->Oxidized Decomposition

Figure 1: Mechanistic degradation pathways showing photodehalogenation (top) and benzylic oxidation (bottom).[2]

Ambient Stability & Storage Protocols

Based on the structural analysis, the following Standard Operating Procedure (SOP) is mandatory for maintaining compound purity >98%.

Environmental Controls
ParameterConditionRationale
Temperature 2°C – 8°C (Refrigerated)Propiophenone derivatives often have low melting points (40–60°C).[1][2] Ambient fluctuations can cause partial melting/caking, accelerating oxidation.[2]
Light Strict Amber Glass Prevents UV-mediated C-Br bond cleavage.[1][2] Foil wrapping is recommended for long-term storage.[1][2]
Atmosphere Argon/Nitrogen OverlayDisplaces oxygen to prevent benzylic oxidation of the dimethylphenyl group.
Container Borosilicate Glass + Teflon LinerAvoids leaching of plasticizers; Teflon liners prevent moisture ingress.[2]
Handling "Ambient" Exposure

When weighing or dispensing the compound on the benchtop:

  • Limit Exposure: Do not leave the vessel open for >15 minutes.

  • Lighting: Dim hood lights or use yellow UV-filter shields if available.[1][2]

  • Solvent Choice: Avoid dissolving in ethers (e.g., THF, Diethyl Ether) for long periods, as these solvents effectively propagate radical chains that accelerate debromination. Use Acetonitrile or Methanol for stock solutions.[2]

Analytical Validation: Self-Validating Protocol

To confirm the stability of your specific batch, use this Reverse-Phase HPLC method. This method is designed to separate the parent peak from the two most likely degradants (Debrominated analog and Benzoic acid derivatives).

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 220 nm (Amide/Ketone).[2]

Stability Testing Workflow (ICH Q1A Aligned)

Use this workflow to validate if an old batch is still viable.[2]

StabilityWorkflow Start Batch Assessment (>6 Months Storage) Visual Visual Inspection: Color/Caking? Start->Visual Fail_Visual DISCARD (Oxidation likely) Visual->Fail_Visual Yellowing/Liquefaction HPLC Run HPLC (Gradient Method) Visual->HPLC White Powder Check_Purity Purity > 98%? HPLC->Check_Purity Check_Impurity New Peak @ RRT 0.9? (Debrominated) Check_Purity->Check_Impurity No Pass RELEASE For Use Check_Purity->Pass Yes Check_Impurity->Fail_Visual >5% (Photodegraded) Repurify Recrystallize (EtOH/Water) Check_Impurity->Repurify <5% Repurify->HPLC Retest

Figure 2: Decision tree for assessing batch viability. RRT = Relative Retention Time.[1][2]

References

  • International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] [Link]

  • Master Organic Chemistry. (2018). Reactions at the Benzylic Position: Bromination and Oxidation.[8] [Link]

  • Organic Chemistry Portal. (2023). Photodehalogenation of Aryl Halides.[2][9] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Propiophenone Derivatives. [Link][1][2]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Propiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth guide for the synthesis of propiophenone through the Friedel-Crafts acylation of benzene with propionyl chloride. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, critical safety considerations, and troubleshooting insights. The aim is to furnish a robust and reproducible methodology grounded in established chemical principles.

Theoretical Foundation: The Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, is a classic electrophilic aromatic substitution (EAS) reaction used to install an acyl group onto an aromatic ring.[1] In the synthesis of propiophenone, benzene is acylated using propionyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

The reaction proceeds through several key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the propionyl chloride by coordinating to the chlorine atom. This polarization facilitates the cleavage of the C-Cl bond, generating a highly electrophilic and resonance-stabilized acylium ion (CH₃CH₂CO⁺).[3] This step is critical as it forms the potent electrophile required for the reaction.[4][5]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[3] This attack disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex, which is resonance-stabilized.[3][6]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed in the initial step), removes a proton from the carbon atom bearing the new acyl group.[7] The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the ketone product, propiophenone.[8]

A significant advantage of Friedel-Crafts acylation over its counterpart, alkylation, is the absence of carbocation rearrangements, as the acylium ion is stabilized by resonance.[3][9] Furthermore, the product, an aryl ketone, is deactivated towards further electrophilic substitution because the acyl group is electron-withdrawing. This deactivation conveniently prevents polysubstitution, a common issue in Friedel-Crafts alkylation, leading to monoacylated products.[3][8]

However, a stoichiometric amount of AlCl₃ is required because the catalyst forms a complex with the resulting ketone product, rendering it inactive.[1][8] An aqueous workup is necessary to hydrolyze this complex and liberate the final product.[8][10]

Caption: Mechanism of Friedel-Crafts Acylation for Propiophenone.

Experimental Protocol

This protocol details a laboratory-scale synthesis of propiophenone. All operations involving anhydrous aluminum chloride and propionyl chloride must be conducted in a well-ventilated fume hood.[11]

Reagents and Equipment
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMolar Equiv.Notes
BenzeneC₆H₆78.11100 mLSolvent/ReagentDry, thiophene-free
Propionyl ChlorideCH₃CH₂COCl92.5218.5 g (16.8 mL)1.0Corrosive, lachrymator
Anhydrous Aluminum ChlorideAlCl₃133.3429.3 g1.1Corrosive, moisture-sensitive.[12]
Dichloromethane (DCM)CH₂Cl₂84.9350 mLSolventDry, for extraction
Concentrated HClHCl36.4630 mL---For workup
5% Sodium BicarbonateNaHCO₃84.01100 mL---Aqueous solution for washing
Anhydrous Magnesium SulfateMgSO₄120.37~10 g---Drying agent
IceH₂O18.02~100 g---For quenching

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Experimental Workflow

Workflow Figure 2: Experimental Workflow Setup 1. Assemble Apparatus (Flask, Condenser, Funnel) under N₂ atmosphere Charge 2. Charge Flask - Benzene - Anhydrous AlCl₃ Setup->Charge Cool 3. Cool Mixture (0-5 °C Ice Bath) Charge->Cool Addition 4. Slow Addition of Propionyl Chloride Cool->Addition React 5. Reaction - Remove ice bath - Stir at RT (1h) - Heat to reflux (30 min) Addition->React Quench 6. Quench Reaction (Pour into Ice/HCl mixture) React->Quench Extract 7. Extraction - Separate layers - Extract aqueous with DCM Quench->Extract Wash 8. Wash Organic Layer - 5% NaHCO₃ - Water Extract->Wash Dry 9. Dry & Filter (Anhydrous MgSO₄) Wash->Dry Evaporate 10. Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify 11. Purification (Vacuum Distillation) Evaporate->Purify

Caption: Step-by-step workflow for propiophenone synthesis.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried to prevent moisture from deactivating the catalyst.[12]

  • Reagent Charging: In a fume hood, charge the flask with 40 mL of dry benzene and cautiously add 29.3 g (0.22 mol) of anhydrous aluminum chloride. The AlCl₃ will form a suspension.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice/water bath. Maintaining a low temperature during the addition of the acyl chloride is crucial to control the highly exothermic reaction.[12]

  • Addition of Propionyl Chloride: Add a solution of 18.5 g (0.20 mol) of propionyl chloride in 20 mL of dry benzene to the dropping funnel. Add this solution dropwise to the cooled, stirred suspension over a period of 30-45 minutes. A vigorous evolution of HCl gas will be observed; ensure this is properly vented or trapped. The rate of addition should be controlled to keep the internal temperature below 10 °C.[12]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour. Then, heat the mixture to reflux (approx. 60 °C) for 30 minutes to ensure the reaction goes to completion.[13]

  • Reaction Quenching (Work-up): Cool the reaction mixture back to room temperature. In a separate large beaker (e.g., 1 L), prepare a mixture of 100 g of crushed ice and 30 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This process hydrolyzes the aluminum chloride complex and is highly exothermic, producing significant HCl fumes.[12][14]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (benzene). Extract the aqueous layer twice with 25 mL portions of dichloromethane (DCM) to recover any dissolved product.[12]

  • Washing: Combine all organic layers. Wash sequentially with 50 mL of water, two 50 mL portions of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate. Filter the drying agent by gravity filtration into a clean, dry round-bottom flask.

  • Solvent Removal: Remove the solvent (benzene and DCM) using a rotary evaporator.

  • Purification: Purify the crude propiophenone by vacuum distillation to yield a colorless liquid.

Safety and Hazard Management

The Friedel-Crafts acylation involves several hazardous materials. Adherence to safety protocols is mandatory.

ReagentHazardsHandling Precautions
Benzene Carcinogen, Flammable, ToxicUse only in a chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact.
Propionyl Chloride Corrosive, Lachrymator, Water-reactiveHandle in a fume hood. Causes severe skin burns and eye damage. Reacts with water to produce HCl gas.[11]
Anhydrous AlCl₃ Corrosive, Highly Water-reactiveReacts violently with water, releasing HCl gas.[11] Causes severe burns. Weigh and handle quickly in a dry environment.
Dichloromethane Suspected Carcinogen, VolatileUse in a fume hood. Avoid inhalation of vapors.
Conc. HCl Corrosive, ToxicCauses severe burns and respiratory irritation. Handle with appropriate PPE.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low or No Yield 1. Deactivated AlCl₃ catalyst due to moisture exposure. 2. Aromatic substrate is deactivated (not applicable for benzene but for derivatives).[11] 3. Insufficient reaction time or temperature.1. Use fresh, high-quality anhydrous AlCl₃. Ensure all glassware is scrupulously dry. 2. Ensure the aromatic ring is not substituted with strongly electron-withdrawing groups. 3. Ensure reflux is maintained for the specified time after addition.
Formation of Emulsion during Work-up Hydrolysis of aluminum salts can sometimes lead to persistent emulsions.Add more water or a small amount of concentrated HCl to fully dissolve the aluminum salts. Brine washes can also help break emulsions.
Dark-colored Product Side reactions or impurities.Ensure careful control of reaction temperature. Purify the final product by vacuum distillation.
Reaction is too Vigorous Rate of addition of propionyl chloride is too fast, or cooling is insufficient.Slow down the rate of addition. Ensure the ice bath is effectively cooling the reaction flask.

Conclusion

The Friedel-Crafts acylation remains a highly reliable and effective method for the synthesis of aryl ketones such as propiophenone. By understanding the underlying mechanism, carefully controlling reaction conditions, and adhering to strict safety protocols, researchers can achieve high yields of the desired product. This protocol provides a validated framework for the successful execution of this important transformation in a laboratory setting.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz, Chemistry.
  • Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. (n.d.). Benchchem.
  • The Role of Aluminum Chloride in Chemical Reactions. (2026, January 15). Oreate AI Blog.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • Write a Friedel-Crafts reaction for the synthesis of propiophenone.... (n.d.). Pearson+.
  • What is the role of AlCl3 in Friedel crafts acylation class 12 chemistry CBSE. (2024, July 2). Vedantu.
  • What is the role of anhydrous aluminum chloride in a friedel craft reaction?. (2017, December 5). Quora.
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps.
  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). LibreTexts Chemistry.
  • Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). (n.d.). OrgoSolver.
  • Friedel–Crafts Acylation Mechanism. (n.d.). Sigma-Aldrich.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Swarthmore College, Chemistry & Biochemistry.
  • The Reaction of Acyl Chlorides with Benzene. (n.d.). Chemguide.
  • Friedel-Crafts Alkylation and Acylation Reaction. (n.d.). Organic Chemistry Tutor.
  • The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.
  • Methylpropiophenone synthesis via Friedel Crafts acylation. (2023, July 18). YouTube.
  • Synthetic method for 1-phenyl-1-acetone. (2014). Google Patents (CN103819323A).
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. (2025, February 26). Scientific & Academic Publishing.
  • Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone. (n.d.). Benchchem.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016, December 29). YouTube.
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (2022, April 19). Study Mind.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube.
  • Friedel Crafts Acylation. (2004, October 10). Scribd.
  • Friedel-Crafts Acylation Background: Goals: a) work with water-sensitive reagents. (2020, July 5). Chegg.
  • Synthesis of Acetophenone by Friedel-Crafts Reaction. (n.d.). Alfa Chemistry.
  • Process for producing aromatic compounds by friedel-crafts reaction. (n.d.). Google Patents (EP1511707B1).

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Application Notes and Protocols for 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Propiophenones in Drug Discovery

In the landscape of modern medicinal chemistry, the propiophenone scaffold represents a versatile and highly valuable starting point for the synthesis of complex therapeutic agents. Its chemical architecture allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The specific intermediate, 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone, is a prime example of a strategically designed building block. The presence of a bromine atom at the 4'-position provides a reactive handle for cross-coupling reactions, while the 3-(2,5-dimethylphenyl) group introduces a significant steric and electronic influence, which can be crucial for achieving selectivity and potency in drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate, with a particular focus on its potential application in the synthesis of novel, non-steroidal therapeutic agents such as Selective Androgen Receptor Modulators (SARMs).[1][2][3]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone is paramount for its successful application in synthesis. The table below summarizes its key characteristics, derived from analogous compounds and theoretical predictions.

PropertyValueSource/Method
Molecular FormulaC₁₇H₁₇BrO-
Molecular Weight317.22 g/mol []
AppearanceOff-white to pale yellow solidGeneral observation for similar compounds
Melting Point85-90 °C (estimated)Based on similar propiophenone derivatives
SolubilitySoluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in waterGeneral chemical principles
StorageStore in a cool, dry, and well-ventilated area away from incompatible substances.[5]

Safety and Handling: As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone. All manipulations should be performed in a certified fume hood to avoid inhalation of dust or vapors.

Core Application: A Key Intermediate in the Synthesis of Novel Selective Androgen Receptor Modulators (SARMs)

The structural features of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone make it an ideal precursor for the synthesis of novel non-steroidal SARMs.[1][2][3][6] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, leading to anabolic effects in muscle and bone with reduced androgenic effects on tissues like the prostate.[1][3][6] The development of new SARMs is a significant area of research for conditions such as muscle wasting, osteoporosis, and hypogonadism.[2][3]

The 4'-bromo substituent on the propiophenone core is a key functional group for introducing diversity into the final SARM structure. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the attachment of various aromatic and heteroaromatic moieties.[7] This modular approach is central to building libraries of candidate compounds for biological screening.

Synthetic Workflow for SARM Candidate Synthesis

The following diagram illustrates a plausible synthetic workflow utilizing 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone as a key intermediate in the generation of a diverse library of SARM candidates.

SARM_Synthesis_Workflow cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Final Product A 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone B Functionalization of the Ketone A->B e.g., Reduction, Asymmetric Synthesis C Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B->C Introduction of Targeting Moiety D Diverse SARM Candidate Library C->D Generation of Structural Diversity

Sources

Topic: Solvent Selection for Dissolving 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The effective utilization of synthetic intermediates like 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone in research and development hinges on appropriate solvent selection. An ideal solvent not only ensures complete dissolution but also maintains the compound's stability and is compatible with downstream applications. This document provides a comprehensive guide for selecting a suitable solvent system for this specific aromatic ketone. We will first dissect the physicochemical characteristics of the target molecule to build a theoretical framework for solvent choice. This is followed by a detailed, robust experimental protocol for quantitatively determining its solubility in a panel of common laboratory solvents. This application note is designed to empower researchers with both the foundational knowledge and the practical tools to make informed, evidence-based decisions for their specific experimental needs.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. To apply this principle, we must first understand the structural and electronic properties of our solute, 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone.

Physicochemical Analysis of the Solute

The structure of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone reveals several key features that dictate its solubility behavior:

  • Large Non-Polar Framework: The molecule possesses two aromatic rings (a bromophenyl group and a dimethylphenyl group) and a propyl chain. This substantial hydrocarbon backbone is the dominant feature, making the molecule largely non-polar and lipophilic. These regions will primarily interact with solvents via London dispersion forces.

  • Polar Ketone Group: The carbonyl group (C=O) in the propiophenone core introduces a significant dipole moment, creating a site for dipole-dipole interactions. This allows the molecule to interact with polar solvents.

  • Halogen Substitution: The bromine atom at the 4'-position adds to the molecular weight and introduces a polarizable C-Br bond. Halogenated compounds often exhibit good solubility in chlorinated solvents.[1]

Aromatic ketones, in general, are known to be soluble in organic solvents while being insoluble in water.[2][3] The large non-polar character of our target compound suggests this will hold true, with poor aqueous solubility expected.

Rationale for the Recommended Solvent Screening Panel

Based on the analysis above, a screening panel of solvents with diverse polarities and functionalities is recommended. This allows for a comprehensive assessment of the solute's solubility profile.

G cluster_solute Solute Analysis Solute 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone NonPolar Large Non-Polar (Aromatic Rings, Alkyl Chain) Solute->NonPolar PolarKetone Polar Ketone Group (Dipole-Dipole) Solute->PolarKetone Halogen Bromine Atom (Polarizability) Solute->Halogen NonPolarSolvents Non-Polar (Toluene, Heptane) NonPolar->NonPolarSolvents PolarAprotic Polar Aprotic (Acetone, DCM, THF, EtOAc) NonPolar->PolarAprotic PolarProtic Polar Protic (Ethanol, Isopropanol) NonPolar->PolarProtic HighPolar Highly Polar Aprotic (DMSO, DMF) NonPolar->HighPolar PolarKetone->NonPolarSolvents PolarKetone->PolarAprotic PolarKetone->PolarProtic PolarKetone->HighPolar Halogen->NonPolarSolvents Halogen->PolarAprotic Halogen->PolarProtic Halogen->HighPolar

Caption: Logical workflow for selecting a solvent screening panel.

Table 1: Properties of Recommended Screening Solvents

Solvent ClassSolvent NamePolarity IndexBoiling Point (°C)Key Interaction Type
Non-Polar Toluene2.4111Dispersion Forces
Heptane0.198Dispersion Forces
Polar Aprotic Dichloromethane (DCM)3.140Dipole-Dipole
Tetrahydrofuran (THF)4.066Dipole-Dipole, H-bond Acceptor
Acetone5.156Dipole-Dipole, H-bond Acceptor
Ethyl Acetate (EtOAc)4.477Dipole-Dipole, H-bond Acceptor
Polar Protic Ethanol (EtOH)4.378H-Bonding, Dipole-Dipole
Isopropanol (IPA)3.982H-Bonding, Dipole-Dipole
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2189Dipole-Dipole, H-bond Acceptor
N,N-Dimethylformamide (DMF)6.4153Dipole-Dipole, H-bond Acceptor

Experimental Protocol for Quantitative Solubility Determination

This protocol provides a reliable, self-validating method to determine the solubility of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone. The isothermal equilibrium method followed by gravimetric analysis is robust and requires standard laboratory equipment.

Materials and Equipment
  • 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone (solid)

  • Screening solvents (as per Table 1), analytical grade or higher

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed glass vials for drying

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone to a vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the test solvent into the vial.

  • Equilibration: Cap the vial securely and place it in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer. Stir the suspension vigorously for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, turn off the stirring and allow the suspension to settle for at least 2 hours at the same constant temperature, allowing the excess solid to sediment.

  • Sample Collection: Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) using a pipette fitted with a syringe filter to prevent any undissolved solid from being transferred.

  • Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed, labeled glass vial.

  • Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solvent's boiling point until a constant weight of the dried solute is achieved.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Weight of vial with dried solute - Weight of empty vial) / Volume of supernatant collected (mL)

  • Repeatability: Perform each measurement in triplicate to ensure the precision and reliability of the results.

G A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24h) at Constant Temp with Stirring B->C D 4. Settle (2h) (No Stirring) C->D E 5. Filter a Known Volume of Supernatant D->E F 6. Transfer to Pre-weighed Vial E->F G 7. Evaporate Solvent to Dryness F->G H 8. Weigh Dried Solute & Calculate Solubility G->H

Caption: Experimental workflow for quantitative solubility determination.

Data Interpretation and Recommendations

After performing the protocol, the researcher can populate a data table to directly compare the performance of each solvent.

Table 2: Experimental Solubility Data Log

SolventAvg. Solubility (mg/mL)Std. DeviationQualitative Observation
Toluene
Heptane
Dichloromethane
Tetrahydrofuran
Acetone
Ethyl Acetate
Ethanol
Isopropanol
Dimethyl Sulfoxide
N,N-Dimethylformamide
Predicted Solubility Profile & Recommendations
  • High Solubility Expected: Dichloromethane, Toluene, Tetrahydrofuran, and Acetone. The combination of non-polar and polar aprotic characteristics in these solvents should effectively solvate the different regions of the target molecule. Dichloromethane is often an excellent choice for bromo-aromatic compounds.[1]

  • Moderate Solubility Expected: Ethyl Acetate, Ethanol, Isopropanol. The polarity of these solvents is suitable, but the hydrogen-bonding network in the alcohols may slightly hinder the dissolution of the largely non-polar solute.

  • Low to Moderate Solubility Expected: Heptane. As a purely non-polar aliphatic solvent, it may struggle to dissolve the molecule due to the polar ketone group.

  • High to Very High Solubility Expected: DMSO and DMF. These are powerful, highly polar aprotic solvents capable of dissolving a wide array of organic compounds.[4] They are excellent choices for preparing stock solutions but may be difficult to remove due to their high boiling points.

Recommended Solvents by Application:

  • For NMR Spectroscopy: Deuterated chloroform (CDCl₃) or deuterated acetone are predicted to be excellent choices.

  • For Chemical Reactions: Toluene, Dichloromethane, or THF are good starting points, depending on the reaction conditions and reagent compatibility.

  • For Purification (Crystallization): A binary solvent system, such as Toluene/Heptane or Dichloromethane/Heptane, is often effective. One solvent should be a good solvent (in which the compound is highly soluble), and the other an anti-solvent (in which it is poorly soluble).

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone and for each solvent used.

  • Halogenated solvents like dichloromethane require careful handling and disposal according to institutional guidelines.

Conclusion

While a definitive, universal "best" solvent does not exist, this guide provides a robust framework for selecting the most appropriate solvent for 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone based on a combination of theoretical prediction and empirical testing. By understanding the molecule's inherent physicochemical properties and applying the detailed experimental protocol, researchers can confidently and efficiently determine the optimal solvent system to advance their research and development objectives.

References

  • Google. (2024). Time in Pasuruan, ID.
  • Unacademy. (n.d.). All About Aromatic Ketones. Retrieved from [Link]

  • Yoshizuka, K., et al. (2018). Properties of aromatic ketones and other solvents. ResearchGate. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.

Sources

Troubleshooting & Optimization

Identifying degradation products of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone[1]

Welcome to the Technical Support Hub. This guide is designed for analytical chemists and process development scientists working with 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone (referred to hereafter as Compound A ).[1] This molecule is a characteristic intermediate in the synthesis of SGLT2 inhibitors and related aryl-ketone scaffolds.[1]

Due to the specific functional groups—an aryl bromide , a benzylic ketone , and an electron-rich dimethylphenyl ring —this compound exhibits distinct degradation behaviors.[1] This guide addresses the most common stability issues encountered during method development and storage.

📚 Quick Reference: Physicochemical Profile
FeatureCharacteristicStability Implication
Core Scaffold Diaryl PropiophenoneSusceptible to Norrish Type I/II photolysis.[1]
Substituent 1 4'-Bromo (Aryl Halide)High Risk: Photolytic debromination (homolytic cleavage).[1]
Substituent 2 2,5-DimethylphenylMedium Risk: Benzylic oxidation to alcohols/acids.[1]
Isotopic Sig.

Br /

Br (1:1 ratio)
Critical diagnostic for tracking degradation.
🛠 Module 1: Analytical Method Setup (Troubleshooting)

Ticket #001: "I cannot distinguish between process impurities and degradation products."

Diagnosis: Standard HPLC-UV often fails to differentiate between the parent molecule and its des-bromo degradant due to overlapping chromophores.[1] You must utilize Mass Spectrometry (MS) for definitive identification.[1][2]

Resolution Protocol:

  • Switch to LC-MS/MS: Use Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Monitor the Isotopic Envelope:

    • Parent (Compound A): Must show a 1:1 doublet separated by 2 Da (e.g.,

      
       317 and 319).
      
    • Degradant (Des-bromo): Will show a single monoisotopic peak (loss of the 1:1 pattern).

  • Check Mobile Phase: Avoid phosphate buffers if using MS. Use 0.1% Formic Acid in Water/Acetonitrile.[1]

Visual Guide: Analytical Decision Tree

AnalyticalWorkflow Start Sample Analysis (LC-MS) Isotope Check Isotope Pattern (M and M+2) Start->Isotope PatternYes 1:1 Ratio Present Isotope->PatternYes Yes PatternNo No 1:1 Ratio (Single Peak) Isotope->PatternNo No Oxidation Suspect Oxidation (Check M+16, M+32) PatternYes->Oxidation Mass Shift? Debromo Suspect Photolysis (Des-bromo analog) PatternNo->Debromo Mass = M-78

Figure 1: Decision tree for categorizing impurities based on Mass Spectral isotopic signatures.

⚠️ Module 2: Photostability (Critical Issue)

Ticket #002: "My calibration standard area counts are decreasing over time in the autosampler."

Root Cause Analysis: Aryl bromides are notoriously photolabile.[1] Exposure to ambient laboratory light (fluorescent) causes homolytic cleavage of the C-Br bond, replacing the bromine with hydrogen.[1] This is the primary degradation pathway for this molecule.

Degradant ID: 3-(2,5-dimethylphenyl)propiophenone (Des-bromo analog).[1]

  • Mass Shift:

    
     (Loss of 
    
    
    
    Br, gain of H).[1]
  • Mechanism: Radical substitution.[1]

Corrective Actions:

  • Amber Glassware: MANDATORY for all stock solutions and standards.[1]

  • Actinometric Control: If running forced degradation (ICH Q1B), use quinine actinometry to quantify light exposure.[1]

  • Autosampler Settings: Ensure the autosampler compartment is dark/opaque.

🧪 Module 3: Oxidative Degradation

Ticket #003: "I see small impurity peaks at RRT 0.85 and 0.92 appearing during stability testing."

Root Cause Analysis: The "2,5-dimethyl" moiety contains two benzylic positions.[1] These are "soft spots" for radical autoxidation, especially in the presence of trace metals or peroxides in solvents (e.g., uninhibited THF or ethers).[1]

Predicted Degradants: | Degradant Name | Mass Shift (


) | Mechanism |
| :--- | :--- | :--- |
| Benzylic Alcohol  | 

| Hydroxylation of methyl group (

) | | Benzylic Ketone |

| Oxidation of propyl chain (

) | | Benzoic Acid Deriv. | Variable | Cleavage of alkyl chain (oxidative cleavage) |[1]

Resolution Protocol:

  • Peroxide Test: Check your organic solvents for peroxides.[1]

  • Antioxidants: If permissible in the formulation, add BHT (Butylated Hydroxytoluene) to the sample solvent to confirm if the pathway is radical-mediated.[1] If BHT stops the degradation, it is oxidative.[1]

🧬 Module 4: Degradation Pathway Map

The following diagram illustrates the connectivity between the parent molecule and its primary degradation products. Use this to map your impurity profile.[1]

DegradationPathways Parent Parent Molecule 4'-Bromo-3-(2,5-dimethylphenyl) propiophenone (MW: ~317/319) DesBromo Des-Bromo Analog (Photolysis Product) Mass: M-78 Parent->DesBromo UV Light (hν) Homolytic Cleavage BenzAlc Benzylic Alcohol (Oxidation Product) Mass: M+16 Parent->BenzAlc [O] / Peroxides Benzylic Oxidation Dimer Biaryl Dimer (Suzuki-type Coupling) Mass: 2M - 2Br Parent->Dimer Pd Catalyst Trace Metals

Figure 2: Mechanistic pathway of degradation. Red path = Photolytic (Primary Risk); Yellow path = Oxidative (Secondary Risk).

📝 Module 5: Forced Degradation Protocols (ICH Q1A/Q1B)

To validate your method, perform the following stress tests. These conditions are tailored for propiophenones.

1. Photostability (Stress)
  • Condition: Expose solid and solution (in acetonitrile) to 1.2 million lux hours (Vis) and 200 W·h/m² (UV).[3][4]

  • Expected Result: Significant formation of Des-bromo analog.[1]

  • Acceptance: Mass balance > 90% (sum of parent + degradants).

2. Oxidative Stress[5]
  • Condition: 3%

    
     at Room Temperature for 24 hours.
    
  • Note: Avoid heating with peroxide, as this may cleave the ketone entirely (Baeyer-Villiger), which is not representative of shelf-life stability.[1]

  • Expected Result: Formation of M+16 and M+32 species.[1]

3. Thermal Stress[1][5]
  • Condition:

    
     for 7 days (Solid state).
    
  • Expected Result: Compound A is generally thermally stable.[1] Degradation here usually indicates residual catalyst contamination causing polymerization.[1]

📚 References
  • International Council for Harmonisation (ICH). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1][6] (1996).[1][4][6] Retrieved from [Link]

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[1] Retrieved from [Link]

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review."[1] Journal of Pharmaceutical Analysis, 4(3), 159-165.[1] (2014).[7] (General principles of forced degradation for aromatic ketones).

  • Yoshioka, S., & Stella, V. J. Stability of Drugs and Dosage Forms.[1] Springer.[1] (Context on hydrolysis and oxidation of benzylic centers).

Disclaimer: This guide is based on theoretical functional group chemistry and standard industry practices for aryl-propiophenone derivatives. Experimental verification with certified reference standards is required for regulatory submissions.

Sources

Safety Operating Guide

Personal protective equipment for handling 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone

[1][2]

Executive Summary & Risk Profile

4'-Bromo-3-(2,5-dimethylphenyl)propiophenone is a specialized halogenated aromatic ketone intermediate commonly used in the synthesis of pharmaceutical active ingredients (APIs).[1][2]

While specific toxicological data for this exact isomer is limited in public registries, structural activity relationship (SAR) analysis with analogous compounds (e.g., 4'-bromopropiophenone, 4'-bromo-3-chloropropiophenone) mandates that it be treated as a Category 2 Skin/Eye Irritant and a Potential Sensitizer .[1][2]

Core Safety Philosophy: Apply the Precautionary Principle . In the absence of a specific OEL (Occupational Exposure Limit), handle this substance as an Occupational Exposure Band (OEB) 3 compound (

Inferred Hazard Classification (GHS)
Hazard ClassCategoryHazard Statement (Inferred)
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[3][4][5][6]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][6]
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects (Common for brominated aromatics).[1][2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the physical state of the chemical (Solid Powder vs. Solvated Intermediate).

Table 1: Task-Based PPE Requirements[1][2][8]
Protection ZoneTask A: Solid Handling (Weighing, Aliquoting, Transfer)Task B: Solution Phase (Reaction Monitoring, Quenching, Extraction)Task C: Spill Cleanup (Emergency Response)
Respiratory P100 / N99 Respirator (Minimum).[1][2] Use PAPR if handling >500g outside a fume hood.Half-Face Respirator with Multi-Gas/Vapor Cartridges (OV/AG/P100) if outside containment.[1][2]Full-Face Respirator with P100 + Organic Vapor cartridges.[1][2]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Change frequency: Every 60 mins.Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile.Critical if using DCM or THF solvents.Heavy Duty Neoprene or Butyl Rubber (min 15 mil).
Eye/Face Safety Goggles (Indirect Vent)to prevent dust ingress.Face Shield + Safety Goggles.Splash protection is paramount.Full-Face Respirator provides integrated eye protection.[1][2]
Body Lab Coat (Tyvek®) with elastic cuffs.[7]Chemical Resistant Apron over Lab Coat.Tychem® C or F Suit (Taped seams recommended).

Operational Protocols & Engineering Controls

Hierarchy of Controls Visualization

The following diagram illustrates the decision logic for selecting controls based on the operation state.

HierarchyOfControlsStartStart: Define OperationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidWeighingLiquidSolvated / LiquidStateCheck->LiquidReactionEngControl_SPrimary: Vented Balance Enclosureor Fume Hood (Sash < 18")Solid->EngControl_SEngControl_LPrimary: Chemical Fume Hood(Min Face Velocity: 100 fpm)Liquid->EngControl_LStaticControl: Anti-Static Gun/Bar(Brominated powders are static-prone)EngControl_S->StaticPPE_SPPE: Double Nitrile + P100 MaskStatic->PPE_SSolventCheck Solvent Permeation DataEngControl_L->SolventPPE_LPPE: Barrier Gloves + Face ShieldSolvent->PPE_L

Figure 1: Decision tree for engineering controls and PPE selection based on physical state.[1][2]

Detailed Handling Procedure (Solid Phase)

Why this matters: Brominated aromatic ketones often exist as fine, electrostatic powders. Inhalation is the primary route of exposure during weighing.

  • Preparation:

    • Verify Fume Hood/Enclosure flow rate (Target: 0.5 m/s or 100 fpm).

    • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Causality: Static discharge can cause powder to "jump," creating an aerosol cloud.

    • Lining: Place a disposable absorbent pad (benchkote) in the hood to capture minor spills.

  • Weighing Technique:

    • Don Double Nitrile Gloves . Check for pinholes by inflating the cuff.

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • "Tap-and-Settle": After transferring powder, wait 10 seconds before moving the weigh boat to allow airborne particles to settle.[1][2]

  • Decontamination:

    • Wipe the exterior of the stock container with a solvent-dampened wipe (Ethanol or Isopropanol) before returning it to storage.

    • Dispose of the wipe as Solid Hazardous Waste .

Emergency Response & Disposal

Spill Cleanup Workflow (Dry Spill)

Do not use a brush/dustpan. This generates dust.

  • Isolate: Evacuate the immediate area (radius: 3 meters). Mark "Do Not Enter."[5]

  • Protect: Don Full-Face Respirator (P100) and Tyvek suit.[1][2]

  • Contain: Cover the spill gently with damp paper towels (water or PEG-400) to suppress dust.[2]

  • Collect: Scoop up the damp material and towels. Place in a wide-mouth jar.

  • Clean: Wash the surface with soap and water 3x. Test surface pH to ensure neutrality.

Waste Disposal

This compound is a halogenated organic.[6] It must not enter the aqueous waste stream due to potential aquatic toxicity [1].

  • Solid Waste: Label as "Solid Hazardous Waste - Halogenated Organic."[1][2]

  • Liquid Waste: Segregate into "Halogenated Solvent Waste." Do not mix with acid waste streams to prevent potential HBr gas evolution.

References

  • National Institutes of Health (NIH). (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative. PubMed Central. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link]

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